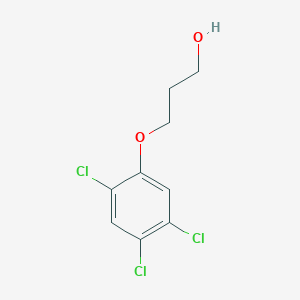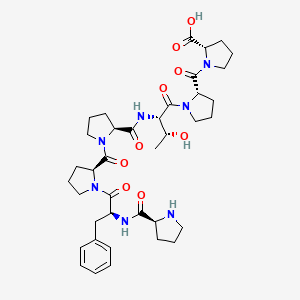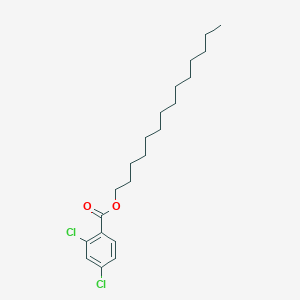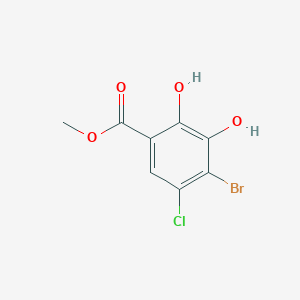
3-(2,4,5-Trichlorophenoxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4,5-Trichlorophenoxy)propan-1-ol is an organic compound characterized by the presence of a trichlorophenoxy group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trichlorophenoxy)propan-1-ol typically involves the reaction of 2,4,5-trichlorophenol with an appropriate propanol derivative under controlled conditions. One common method involves the nucleophilic substitution reaction where 2,4,5-trichlorophenol reacts with 3-chloropropan-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize by-products and facilitate easy separation and purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4,5-Trichlorophenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate or pyridinium chlorochromate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2,4,5-trichlorophenoxy)propanal or 3-(2,4,5-trichlorophenoxy)propanoic acid.
Reduction: Formation of this compound or 3-(2,4,5-trichlorophenoxy)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2,4,5-Trichlorophenoxy)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of herbicides and pesticides due to its ability to interfere with plant growth.
Wirkmechanismus
The mechanism of action of 3-(2,4,5-Trichlorophenoxy)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it may alter the Na+/K+ ratio in bacterial cells, leading to antimicrobial effects. The trichlorophenoxy group is crucial for its activity, as it can disrupt cellular processes by interacting with membrane proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trichlorophenol: A precursor in the synthesis of 3-(2,4,5-Trichlorophenoxy)propan-1-ol.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
4-Chlorophenoxyacetic acid: Another herbicide with a related chemical structure.
Uniqueness
This compound is unique due to the presence of the trichlorophenoxy group, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
656810-12-7 |
|---|---|
Molekularformel |
C9H9Cl3O2 |
Molekulargewicht |
255.5 g/mol |
IUPAC-Name |
3-(2,4,5-trichlorophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H9Cl3O2/c10-6-4-8(12)9(5-7(6)11)14-3-1-2-13/h4-5,13H,1-3H2 |
InChI-Schlüssel |
WXMIOPLTEALORP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)
![L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B12520857.png)
![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)

![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)


acetamido}hexanoic acid](/img/structure/B12520889.png)
![2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol](/img/structure/B12520892.png)

![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)
![Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12520907.png)

![2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine](/img/structure/B12520913.png)
